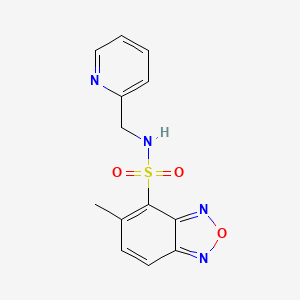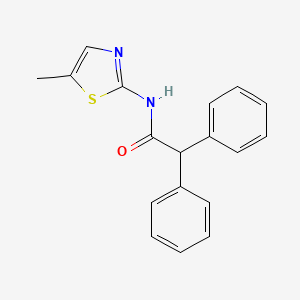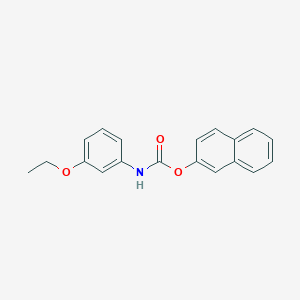![molecular formula C20H22N2O2S B11120565 O-{3-[(4-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11120565.png)
O-{3-[(4-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a tetrahydropyridine ring, a phenyl group, and a thioate functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Attachment of the Thioate Group: The thioate group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Coupling with 4-TOLUIDINOCARBONYL Group: The final step involves coupling the intermediate with 4-toluidinocarbonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioate group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: : The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioate group plays a crucial role in its binding affinity and specificity, while the tetrahydropyridine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
- 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBONATE
Uniqueness
- The presence of the thioate group distinguishes 3-(4-TOLUIDINOCARBONYL)PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE from its analogs, providing unique chemical reactivity and biological activity.
- The tetrahydropyridine ring offers structural stability and potential for diverse chemical modifications.
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
O-[3-[(4-methylphenyl)carbamoyl]phenyl] piperidine-1-carbothioate |
InChI |
InChI=1S/C20H22N2O2S/c1-15-8-10-17(11-9-15)21-19(23)16-6-5-7-18(14-16)24-20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23) |
InChI Key |
TXQXCTFXROXSLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3,4-dimethoxy-benzamide](/img/structure/B11120488.png)

![1-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol](/img/structure/B11120504.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120505.png)

![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11120516.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11120522.png)
![1-(Azepan-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11120525.png)
![2-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11120526.png)
![2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol](/img/structure/B11120531.png)

![[4-(2-Ethoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11120537.png)
![(E)-N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-3-(4-methoxy-pheny l)-acrylamide](/img/structure/B11120539.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11120553.png)
